[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine
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Overview
Description
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine, often involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the reaction between tryptamine and flurbiprofen, applying N,N’-Dicyclohexylcarbodiimide as a coupling agent .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .
Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: Indole derivatives are used in the development of drugs for treating cancer, microbial infections, and other disorders .
Industry: They are used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Prepared by a reaction between tryptamine and flurbiprofen.
Uniqueness: 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine is unique due to the presence of the fluoro group on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14-2)5-9-7-15-12-4-3-10(13)6-11(9)12/h3-4,6-8,14-15H,5H2,1-2H3 |
InChI Key |
AVSXONPGCTUQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)NC |
Origin of Product |
United States |
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